Cas no 2742652-80-6 (4-Methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid)

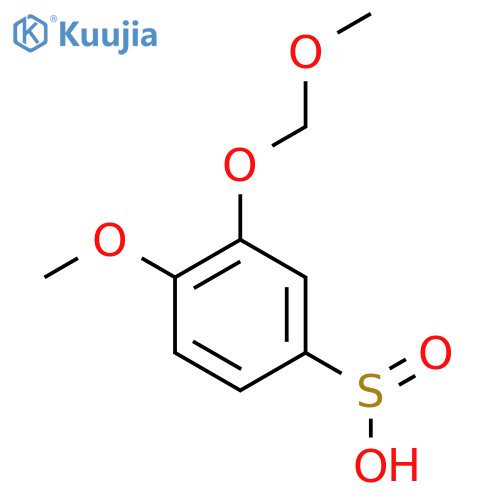

2742652-80-6 structure

商品名:4-Methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid

4-Methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid 化学的及び物理的性質

名前と識別子

-

- 4-methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid

- EN300-37109917

- 2742652-80-6

- 4-Methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid

-

- インチ: 1S/C9H12O5S/c1-12-6-14-9-5-7(15(10)11)3-4-8(9)13-2/h3-5H,6H2,1-2H3,(H,10,11)

- InChIKey: YPEBWOCYRGWGDM-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=C(C=1)OCOC)OC)(=O)O

計算された属性

- せいみつぶんしりょう: 232.04054465g/mol

- どういたいしつりょう: 232.04054465g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 84.2Ų

4-Methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37109917-0.1g |

4-methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid |

2742652-80-6 | 95.0% | 0.1g |

$779.0 | 2025-03-18 | |

| Enamine | EN300-37109917-5.0g |

4-methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid |

2742652-80-6 | 95.0% | 5.0g |

$2566.0 | 2025-03-18 | |

| Enamine | EN300-37109917-0.05g |

4-methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid |

2742652-80-6 | 95.0% | 0.05g |

$744.0 | 2025-03-18 | |

| Enamine | EN300-37109917-10.0g |

4-methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid |

2742652-80-6 | 95.0% | 10.0g |

$3807.0 | 2025-03-18 | |

| Enamine | EN300-37109917-0.25g |

4-methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid |

2742652-80-6 | 95.0% | 0.25g |

$814.0 | 2025-03-18 | |

| Enamine | EN300-37109917-1.0g |

4-methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid |

2742652-80-6 | 95.0% | 1.0g |

$884.0 | 2025-03-18 | |

| Enamine | EN300-37109917-2.5g |

4-methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid |

2742652-80-6 | 95.0% | 2.5g |

$1735.0 | 2025-03-18 | |

| Enamine | EN300-37109917-0.5g |

4-methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid |

2742652-80-6 | 95.0% | 0.5g |

$849.0 | 2025-03-18 |

4-Methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid 関連文献

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

2742652-80-6 (4-Methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid) 関連製品

- 81216-14-0(7-bromohept-1-yne)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬